Calcium bis(1-methylnaphthalenesulphonate)

Description

Contextualizing Calcium bis(1-methylnaphthalenesulphonate) within Naphthalenesulfonate Chemistry

Naphthalenesulfonates are a class of organic compounds derived from sulfonic acid and containing a naphthalene (B1677914) functional unit. nih.gov These aromatic sulfonates are noted for their high water solubility and thermal stability. google.com The fundamental structure consists of a naphthalene bicyclic system to which one or more sulfonate groups (–SO₃H) are attached. The position of the sulfonate group and the presence of other substituents, such as an alkyl group, significantly influence the molecule's properties.

In the case of Calcium bis(1-methylnaphthalenesulphonate), the parent acid is 1-methylnaphthalenesulfonic acid. This means a methyl group (–CH₃) is attached to the first carbon of the naphthalene ring, and a sulfonic acid group is also present. The formation of the calcium salt involves the reaction of two molecules of the sulfonic acid with a calcium source, resulting in a stable salt where the divalent calcium ion is ionically bonded to two sulfonate anions. Alkylnaphthalene sulfonates (ANS), like this compound, are known for their utility as wetting agents, dispersants, and emulsifiers in various industrial applications. neaseco.com

Table 1: Chemical Identity of Calcium bis(1-methylnaphthalenesulphonate) and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |

|---|---|---|

| Naphthalene-1-sulfonic acid | C₁₀H₈O₃S | 208.23 |

| 2-Methylnaphthalene-1-sulfonic acid | C₁₁H₁₀O₃S | 222.26 greenagrochem.com |

| Calcium bis(1-methylnaphthalenesulphonate) | C₂₂H₁₈CaO₆S₂ | 482.58 |

Note: Data for the title compound is calculated based on its constituent ions.

Historical Perspectives on Complex Sulfonate Salts in Research

The study and application of sulfonate salts date back to the 19th century, closely linked with the development of synthetic dyes. Sulfonation was a key chemical process used to impart water solubility to large organic molecules, making them suitable for textile dyeing. Naphthalene-based compounds were central to the expansion of the dye industry. wikipedia.org

In the 1930s, significant advancements were made with the development of polynaphthalene sulfonates (PNS), also known as naphthalene sulfonate condensates. hardtchemical.com These were initially critical in the leather tanning industry and as dispersants for textile dyes. hardtchemical.com The utility of these complex sulfonates expanded into other fields, such as the synthetic rubber industry, where they served as essential secondary emulsifiers. hardtchemical.com The development of alkylnaphthalene sulfonates followed, providing a class of surfactants with tailored properties for applications ranging from agriculture to construction. The choice of the cation (e.g., sodium vs. calcium) became a point of research for optimizing performance in specific applications, such as controlling the setting time of concrete. hardtchemical.com

Current Research Landscape and Significance of Calcium bis(1-methylnaphthalenesulphonate)

While dedicated research focusing exclusively on Calcium bis(1-methylnaphthalenesulphonate) is limited, the significance of the broader class of calcium alkylnaphthalene sulfonates is evident in several fields. These compounds are primarily investigated for their roles as high-performance dispersants, surfactants, and stabilizing agents.

In materials science, particularly construction chemistry, calcium naphthalenesulfonates function as superplasticizers for concrete. They adsorb onto cement particles, improving dispersion and allowing for a reduction in the water-to-cement ratio, which leads to higher strength concrete. hardtchemical.com The calcium salt, compared to the sodium salt, can influence the setting time and is noted to be slightly less water-soluble due to a neutralization reaction. hardtchemical.com

In the field of lubrication technology, overbased calcium sulfonates are a subject of intensive research. These materials, which contain a high concentration of calcium carbonate within a sulfonate micellar structure, are used as detergents and anti-wear additives in engine oils and greases. rsc.org Recent studies have investigated how the crystalline structure of the calcium carbonate core within the sulfonate complex enhances tribological properties, forming protective boundary films under high load and temperature. rsc.org

Furthermore, alkylnaphthalene sulfonates are utilized in agrochemical formulations as wetting agents and dispersants, ensuring the effective and uniform application of pesticides. google.com The choice of the calcium salt can be significant in formulations where interactions with other components or with hard water are a concern.

Methodological Approaches in Investigating Calcium bis(1-methylnaphthalenesulphonate)

The investigation of Calcium bis(1-methylnaphthalenesulphonate) and related compounds relies on a suite of modern analytical techniques to determine their structure, purity, and performance characteristics.

Structural and Compositional Analysis:

Chromatography: High-Performance Liquid Chromatography (HPLC) is a primary tool for separating and quantifying naphthalenesulfonates. Ion-pair chromatography, often coupled with UV-Visible detection, is particularly effective for these ionic compounds. researchgate.net

Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry provides definitive identification by determining the molecular weight of the parent sulfonate and its fragments. nih.gov

Spectroscopy: Fourier-transform infrared spectroscopy (FTIR) is used to identify key functional groups, such as the sulfonate (S=O) and aromatic (C-H) bonds. Nuclear Magnetic Resonance (NMR) spectroscopy is employed to elucidate the detailed structure of the organic portion of the molecule, confirming the positions of the methyl group and sulfonate on the naphthalene ring. researchgate.net

Analysis of Properties:

Elemental Analysis: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is used to accurately determine the concentration of calcium and other metal ions in the salt or in solution. mdpi.com

Surface Tension Measurement: Tensiometry is used to evaluate the surfactant properties of these salts by measuring the critical micelle concentration (CMC), which is a key parameter for applications in detergents and emulsifiers. nih.gov

Tribological Testing: For lubricant applications, various tribometers are used to measure the anti-wear and friction-reducing properties of greases and oils formulated with calcium sulfonates. rsc.org

Table 2: Common Analytical Techniques for Naphthalenesulfonates

| Technique | Purpose | Typical Findings |

|---|---|---|

| HPLC | Separation and Quantification | Retention time and peak area for purity and concentration determination. researchgate.net |

| LC-MS | Identification | Molecular weight confirmation and structural fragmentation patterns. nih.gov |

| FTIR | Functional Group Identification | Characteristic absorption bands for S=O, C=C, and C-H bonds. |

| NMR | Detailed Structure Elucidation | Chemical shifts confirming the arrangement of protons and carbons on the alkylnaphthalene backbone. researchgate.net |

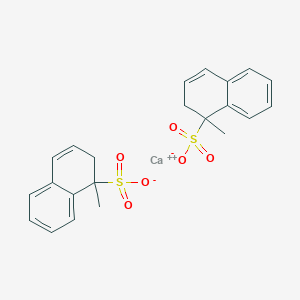

Structure

3D Structure of Parent

Properties

CAS No. |

93951-48-5 |

|---|---|

Molecular Formula |

C22H22CaO6S2 |

Molecular Weight |

486.6 g/mol |

IUPAC Name |

calcium;1-methyl-2H-naphthalene-1-sulfonate |

InChI |

InChI=1S/2C11H12O3S.Ca/c2*1-11(15(12,13)14)8-4-6-9-5-2-3-7-10(9)11;/h2*2-7H,8H2,1H3,(H,12,13,14);/q;;+2/p-2 |

InChI Key |

ZRYTVEIOPHVLIB-UHFFFAOYSA-L |

Canonical SMILES |

CC1(CC=CC2=CC=CC=C21)S(=O)(=O)[O-].CC1(CC=CC2=CC=CC=C21)S(=O)(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies for Calcium Bis 1 Methylnaphthalenesulphonate

Advanced Synthetic Routes and Strategies

The primary route to Calcium bis(1-methylnaphthalenesulphonate) begins with the electrophilic aromatic substitution of 1-methylnaphthalene (B46632) using a sulfonating agent. This is followed by a neutralization step to form the calcium salt.

The sulfonation of 1-methylnaphthalene can yield a mixture of isomers. The distribution of these isomers is highly dependent on the reaction temperature and the concentration of the sulfonating agent, typically sulfuric acid. rsc.org For the synthesis of 1-methylnaphthalene-4-sulfonic acid, which is the precursor to the desired product, specific reaction conditions are necessary.

The sulfonation of 1-methylnaphthalene with sulfuric acid at different concentrations and temperatures leads to various monosulfonated products. rsc.org For instance, at 25°C with 90.1% sulfuric acid, the major products are 1-methylnaphthalene-2-sulfonic acid and 1-methylnaphthalene-4-sulfonic acid. rsc.org To enhance the yield of the desired 1-methylnaphthalenesulfonate isomer, careful control of the reaction temperature is paramount. Lower temperatures generally favor the formation of alpha-sulfonic acids, such as the 4-sulfonic acid isomer. rsc.org

Following the sulfonation, the resulting 1-methylnaphthalenesulfonic acid is neutralized. A common method for preparing calcium sulfonates involves reacting the sulfonic acid with calcium carbonate or calcium hydroxide. prepchem.com The reaction with calcium carbonate is driven by the evolution of carbon dioxide gas. prepchem.com The mixture is typically refluxed to ensure the reaction goes to completion. prepchem.com The resulting crude calcium salt can then be purified by filtration and recrystallization.

Table 1: Isomer Distribution in the Monosulfonation of 1-Methylnaphthalene at 25°C

| Sulfonating Agent | 2-sulfonic acid (%) | 4-sulfonic acid (%) | Other isomers (%) |

|---|---|---|---|

| 90.1% H₂SO₄ | 46.5 | 42.5 | 11 |

This table illustrates how the concentration of sulfuric acid affects the isomer distribution in the monosulfonation of 1-methylnaphthalene at a constant temperature. Data sourced from a study on the sulfonation of 1-methylnaphthalene. rsc.org

Traditional sulfonation methods often involve the use of excess concentrated or fuming sulfuric acid, which can lead to significant acid waste and the formation of unwanted by-products like sulfones. researchgate.netrscspecialitychemicals.org.uk Green chemistry principles aim to mitigate these issues by developing more environmentally benign synthetic routes.

One approach is the use of alternative sulfonating agents that are easier to handle and generate less waste. Sulfur trioxide-base complexes, for instance, have been found to be convenient sulfonating reagents. researchgate.net Another strategy involves performing sulfonation reactions under solvent-free conditions, which can simplify the work-up procedure and reduce the use of volatile organic compounds. amazonaws.com

The use of solid acid catalysts is also a promising green alternative. These catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste. Furthermore, research into milder reaction conditions, such as lower temperatures, can reduce energy consumption and improve the selectivity of the reaction, minimizing the formation of by-products. amazonaws.com The development of continuous flow processes for sulfonation is another area of interest, as it can offer better control over reaction parameters and improve safety and efficiency compared to batch processes. researchgate.net

While the direct sulfonation of aromatic compounds with sulfuric acid is a well-established method, catalytic approaches are being explored to improve the efficiency and selectivity of the reaction. numberanalytics.com The development of catalytic electrophilic aromatic substitution reactions can lead to reduced waste and milder reaction conditions. numberanalytics.com

In the context of sulfonation, various Lewis acids can be employed as catalysts to enhance the electrophilicity of the sulfonating agent. This can allow for the use of less harsh reagents or lower reaction temperatures. However, specific catalytic methods for the synthesis of Calcium bis(1-methylnaphthalenesulphonate) are not extensively documented in publicly available literature. The general principles of catalytic sulfonation suggest that such methods could be developed to improve the synthesis of this compound.

Precursor Chemistry and Derivatization for Synthesis

The primary precursor for the synthesis of Calcium bis(1-methylnaphthalenesulphonate) is 1-methylnaphthalene. This raw material is a component of coal tar and can be isolated through fractional distillation. tandfonline.com The purity of the starting 1-methylnaphthalene is important to avoid the formation of unwanted sulfonated by-products.

The key derivatization step is the sulfonation of the naphthalene (B1677914) ring. As discussed, the position of the sulfonic acid group is directed by the reaction conditions. For the synthesis of other isomers, different temperature and reagent concentrations would be employed. For example, higher temperatures in the sulfonation of 2-methylnaphthalene (B46627) lead to the formation of 2-methylnaphthalene-6-sulfonic acid and 2-methylnaphthalene-7-sulfonic acid. acs.org A similar temperature-dependent isomerization is expected for 1-methylnaphthalene sulfonation.

The formation of the final calcium salt is a straightforward acid-base reaction. The choice of the calcium source, such as calcium carbonate or calcium hydroxide, can influence the reaction conditions and the nature of the by-products. prepchem.com

Scale-Up Considerations and Industrial Synthesis Research

The industrial production of naphthalenesulfonates is a well-established process, primarily driven by their use as superplasticizers in concrete and as dispersants in other applications. wikipedia.orgnih.gov The synthesis of Calcium bis(1-methylnaphthalenesulphonate) on an industrial scale would likely follow a similar reaction scheme to other alkylnaphthalene sulfonates.

Key considerations for scale-up include:

Heat Management: Sulfonation reactions are typically exothermic, and efficient heat removal is crucial to control the reaction temperature and prevent the formation of by-products.

Material Handling: The use of concentrated sulfuric acid and the handling of viscous reaction mixtures require specialized equipment and safety protocols.

Product Isolation and Purification: On a large scale, filtration and drying of the final product need to be efficient and cost-effective. The separation of isomeric by-products can be a significant challenge.

Waste Management: The acidic waste generated during sulfonation and neutralization needs to be properly treated and disposed of, which is a significant operational cost. google.com

Industrial research often focuses on optimizing the reaction to maximize the yield of the desired isomer and to minimize waste. This can involve the use of continuous reactors, the recycling of unreacted starting materials and reagents, and the development of more sustainable processes. researchgate.net Patents in this field often describe specific process improvements, such as methods to reduce the amount of free formaldehyde (B43269) in the production of naphthalenesulfonate formaldehyde condensates, which are related products. google.com

Structural Elucidation and Advanced Characterization of Calcium Bis 1 Methylnaphthalenesulphonate

Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are indispensable for probing the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Advanced NMR Spectroscopy of Calcium bis(1-methylnaphthalenesulphonate) (e.g., Solid-State NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local chemical environment of specific nuclei, such as ¹H and ¹³C. For a compound like Calcium bis(1-methylnaphthalenesulphonate), both solution and solid-state NMR would be highly informative.

In solution-state NMR, typically in a solvent like DMSO-d₆, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring system and the protons of the methyl group. The integration of these signals would confirm the ratio of these protons, while their chemical shifts and coupling patterns would elucidate their precise positions on the naphthalene ring. For instance, aromatic protons adjacent to the electron-withdrawing sulfonate group would appear at a lower field (higher ppm) compared to other aromatic protons. researchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. A COSY spectrum would reveal proton-proton couplings within the naphthalene ring, while an HSQC spectrum would correlate the proton signals with their directly attached ¹³C nuclei.

Given that Calcium bis(1-methylnaphthalenesulphonate) is a salt and likely to be a solid at room temperature, solid-state NMR (ssNMR) would be particularly valuable. ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR is a powerful technique for obtaining high-resolution spectra of solids. The ¹³C chemical shifts would provide information about the carbon skeleton and the presence of different crystalline forms (polymorphs).

Illustrative ¹H and ¹³C NMR Data for a Related Aromatic Sulfonate Salt:

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | 7.0 - 8.5 | Aromatic Protons |

| ¹H | ~2.5 | Methyl Protons |

| ¹³C | 120 - 145 | Aromatic Carbons |

| ¹³C | ~20 | Methyl Carbon |

| Note: This is generalized data for a typical aromatic sulfonate and not specific to Calcium bis(1-methylnaphthalenesulphonate). |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the molecular weight and elemental composition of a compound. For Calcium bis(1-methylnaphthalenesulphonate), HRMS would be used to confirm the molecular formula of the anion, [C₁₁H₉SO₃]⁻, and to observe the isotopic pattern of the calcium cation, Ca²⁺.

Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap would be suitable. The high mass accuracy of these instruments allows for the determination of the elemental composition with a high degree of confidence. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments could further confirm the structure by showing the loss of specific fragments, such as the SO₃ group.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of Calcium bis(1-methylnaphthalenesulphonate) would exhibit characteristic absorption bands for the sulfonate group (SO₃⁻), the aromatic ring, and the methyl group. The strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group are typically observed in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. Aromatic C=C stretching vibrations would appear in the 1600-1400 cm⁻¹ region, and C-H stretching vibrations of the aromatic and methyl groups would be seen above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. This technique is particularly useful for studying the solid state, including polymorphism, as different crystal forms can exhibit distinct Raman spectra due to differences in their crystal lattice vibrations.

Illustrative Vibrational Spectroscopy Data for a Naphthalenesulfonate Derivative:

| Technique | Wavenumber (cm⁻¹) | Assignment |

| FT-IR | ~3050 | Aromatic C-H Stretch |

| FT-IR | ~2950 | Methyl C-H Stretch |

| FT-IR | 1600-1450 | Aromatic C=C Stretch |

| FT-IR | 1200-1180 | Asymmetric SO₃⁻ Stretch |

| FT-IR | 1050-1030 | Symmetric SO₃⁻ Stretch |

| Raman | 1600-1500 | Aromatic Ring Breathing |

| Note: This is generalized data and not specific to Calcium bis(1-methylnaphthalenesulphonate). |

Diffraction Methods for Crystalline Structure Determination

Diffraction techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction (PXRD) for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a crucial technique for the analysis of polycrystalline materials. It is particularly important for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties.

The PXRD pattern is a fingerprint of a specific crystalline phase. By comparing the PXRD pattern of a bulk sample of Calcium bis(1-methylnaphthalenesulphonate) to a pattern calculated from single-crystal X-ray diffraction data, the phase purity of the bulk material can be confirmed. Moreover, PXRD can be used to identify different polymorphic forms, monitor phase transformations under various conditions (e.g., temperature, humidity), and determine the degree of crystallinity of a sample.

Microscopic and Imaging Techniques for Morphological Characterization

The morphological characterization of Calcium bis(1-methylnaphthalenesulphonate) is crucial for understanding its physical properties and performance in various applications. Techniques such as electron microscopy and atomic force microscopy provide detailed insights into the particle size, shape, surface texture, and topography of this compound. While specific research data on Calcium bis(1-methylnaphthalenesulphonate) is not extensively available in public literature, the principles of these techniques and findings from studies on analogous sulfonate-based compounds and spray-dried detergents can provide a comprehensive understanding of its likely morphological attributes.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) Studies

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the micro and nano-scale structure of materials. SEM provides high-resolution images of the surface of a sample, revealing details about particle shape, size distribution, and surface texture. TEM, on the other hand, transmits electrons through a very thin sample to provide information about the internal structure.

For the analysis of powdered samples like Calcium bis(1-methylnaphthalenesulphonate), sample preparation for SEM typically involves mounting the powder onto a conductive adhesive stub and coating it with a thin layer of a conductive material, such as gold or carbon, to prevent charging under the electron beam. For TEM, the powder would need to be dispersed in a suitable solvent and a drop of the dilute suspension deposited onto a TEM grid.

Studies on spray-dried detergent powders, which often contain sulfonate surfactants, show that the particles are typically spherical or form agglomerates of smaller particles. whiterose.ac.ukresearchgate.net The morphology of these particles can be influenced by the drying conditions. nih.gov For instance, SEM micrographs of spray-dried detergent powders have revealed both individual, somewhat spherical particles and larger, irregularly shaped agglomerates. whiterose.ac.uk The surfaces of these particles can range from smooth to rough and may exhibit pores or cracks. nih.gov It is plausible that Calcium bis(1-methylnaphthalenesulphonate), if produced in a powdered form through a similar process, would exhibit comparable morphological characteristics.

TEM studies on sulfonate surfactants often focus on their behavior in solution, where they can form aggregates known as micelles. researchgate.netcolab.ws The size and shape of these micelles can be characterized by TEM. While this relates to the compound's properties in a liquid medium, it can also provide insight into the fundamental aggregation behavior of the molecules, which may influence the structure of the solid material.

Below is an illustrative data table summarizing potential findings from an SEM analysis of a powdered sample of a compound similar to Calcium bis(1-methylnaphthalenesulphonate).

| Morphological Parameter | Observed Characteristic | Notes |

|---|---|---|

| Particle Shape | Predominantly spherical to sub-spherical | Some irregular, agglomerated particles also observed. |

| Particle Size Distribution | 10 - 100 µm | Based on analysis of over 200 individual particles. |

| Surface Texture | Moderately smooth with some fine-scale roughness | Pores and small fissures are visible at higher magnifications. |

| Agglomeration | Moderate degree of agglomeration | Primary particles are often fused into larger secondary structures. |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information at the nanoscale. chalcogen.ro It works by scanning a sharp tip at the end of a cantilever across the sample surface. The deflections of the cantilever are monitored to create a detailed map of the surface's height variations. AFM is particularly useful for quantifying surface roughness and visualizing fine surface features that may not be resolvable by SEM. chalcogen.ro

For the analysis of Calcium bis(1-methylnaphthalenesulphonate), a sample could be prepared by depositing a thin film of the material onto a smooth substrate, such as a silicon wafer, or by pressing the powder into a pellet. AFM analysis can provide quantitative data on surface roughness parameters, such as the average roughness (Ra) and the root mean square roughness (Rq). chalcogen.ro

Studies on thin films of materials containing sulfonate groups have demonstrated the utility of AFM in characterizing surface morphology. researchgate.net For example, the presence of different components in a blended film can lead to variations in surface topography, which are readily imaged and quantified with AFM. researchgate.net Furthermore, AFM has been used to study the effects of ions, such as calcium, on the surface properties of materials, revealing changes in adhesion and surface structure at the nanoscale. researchgate.net It is expected that AFM analysis of Calcium bis(1-methylnaphthalenesulphonate) would reveal details about its surface texture, grain structure, and the presence of any nanoscale domains or defects.

An illustrative data table summarizing potential findings from an AFM analysis of a thin film of a compound analogous to Calcium bis(1-methylnaphthalenesulphonate) is presented below.

| AFM Parameter | Illustrative Value | Description |

|---|---|---|

| Scan Size | 5 µm x 5 µm | The area of the sample surface that was imaged. |

| Average Roughness (Ra) | 5.2 nm | The arithmetic average of the absolute values of the height deviations from the mean surface. |

| Root Mean Square Roughness (Rq) | 6.8 nm | The root mean square average of the height deviations from the mean surface. |

| Maximum Peak to Valley Height (Rt) | 45.3 nm | The vertical distance between the highest and lowest points in the scanned area. |

Reactivity and Reaction Mechanisms of Calcium Bis 1 Methylnaphthalenesulphonate

Mechanistic Investigations of Hydrolysis and Solvolysis Reactions

Specific mechanistic studies on the hydrolysis and solvolysis of calcium bis(1-methylnaphthalenesulphonate) are not extensively detailed in publicly available literature. However, based on the general principles of organic chemistry, its reactivity can be inferred.

Hydrolysis: As a salt of a strong acid (1-methylnaphthalenesulphonic acid) and a relatively strong base (calcium hydroxide), calcium bis(1-methylnaphthalenesulphonate) is expected to be stable against hydrolysis under neutral pH conditions. The sulphonate group (–SO₃⁻) is a good leaving group, but the carbon-sulfur bond in aryl sulphonates is very stable and does not typically undergo nucleophilic substitution with water. Under extreme conditions of high temperature and pressure, or in the presence of strong acids or bases, hydrolysis could potentially occur, leading to the cleavage of the C-S bond to form 1-methylnaphthalene (B46632) and calcium bisulfate/sulfate (B86663).

Solvolysis: Solvolysis reactions involve the solvent acting as the nucleophile to break a bond within the solute molecule. youtube.com For calcium bis(1-methylnaphthalenesulphonate), such reactions are generally unfavorable under standard conditions due to the stability of the aryl-sulphonate bond. In a typical SN1-type solvolysis, the process is initiated by the departure of a leaving group to form a carbocation, which is then attacked by the solvent. youtube.com However, the formation of an aryl cation from the naphthalene (B1677914) ring is energetically highly unfavorable. Therefore, solvolysis is not a significant reaction pathway for this compound under normal conditions.

Complexation and Coordination Chemistry with Metal Ions and Ligands

The coordination chemistry of calcium bis(1-methylnaphthalenesulphonate) involves both the calcium cation and the 1-methylnaphthalenesulphonate anion.

Calcium Ion (Ca²⁺): The calcium ion is a hard metal cation and typically forms complexes with hard ligands, which are anions or neutral molecules with lone pairs of electrons. youtube.comyoutube.com In solution, the Ca²⁺ ion is coordinated by water molecules. It can form complexes with various other ligands, especially those containing oxygen or nitrogen donor atoms. The coordination number for Ca²⁺ can vary, often being 6 or higher. youtube.com The presence of the 1-methylnaphthalenesulphonate anion can influence the coordination sphere of the calcium ion.

1-Methylnaphthalenesulphonate Anion: The sulphonate group (–SO₃⁻) can act as a ligand, coordinating to metal ions through its oxygen atoms. It can function as a monodentate ligand (using one oxygen) or a bidentate ligand (using two oxygens). The bulky naphthalene group may cause steric hindrance, influencing how the sulphonate group binds to a metal center. The π-system of the naphthalene ring could also potentially interact with certain transition metals. Studies on related naphthoylhydrazones show that naphthalene rings can interact with biological molecules like Bovine Serum Albumin (BSA). rsc.org

In the solid state, calcium bis(1-methylnaphthalenesulphonate) exists as an ionic lattice where the calcium ions are coordinated by the oxygen atoms of the sulphonate groups from neighboring anions.

Photochemical Reactivity and Degradation Pathways

Naphthalenesulphonates are known to undergo photochemical degradation. Studies on the related compound 2-naphthalenesulphonate (2-NS) show that it can be decomposed by processes like ozonation combined with UV radiation. nih.gov This suggests that the naphthalene ring system is susceptible to photochemical attack.

The expected photochemical degradation pathways for calcium bis(1-methylnaphthalenesulphonate) would likely involve:

Hydroxylation: Attack by hydroxyl radicals (generated by UV light in the presence of oxygen and water or other precursors) on the aromatic naphthalene ring. This would lead to the formation of various hydroxylated derivatives.

Ring Opening: Sufficiently high-energy UV radiation or potent oxidizing species can lead to the cleavage of the aromatic rings, breaking the compound down into smaller, aliphatic fragments.

Desulfonation: Photochemical cleavage of the stable carbon-sulfur bond is also a possible, though likely less favorable, degradation route.

Thermal Decomposition Mechanisms and Kinetics

The decomposition process generally involves several stages:

Initial Degradation: At lower temperatures, volatilization or decomposition of any associated base oil or solvents occurs. nih.gov

Thickener Decomposition: As the temperature increases, the sulphonate component begins to degrade. This typically happens at very high temperatures. For instance, calcium sulphonate complex greases can have decomposition temperatures ranging from approximately 385 °C to over 410 °C. nih.gov

Final Decomposition: This stage involves the breakdown of the organic structure into smaller gaseous molecules and the formation of a solid residue, which is primarily inorganic calcium compounds like calcium oxide (CaO) and calcium sulfate (CaSO₄). nih.govresearchgate.net

The kinetics of thermal decomposition for pure calcium sulfate show that it is a slow process, with significant decomposition to CaO and SO₂ generally requiring temperatures above 1100-1200°C. researchgate.netstanford.edu The organic part of the calcium bis(1-methylnaphthalenesulphonate) molecule would decompose at a lower temperature.

Table 1: Illustrative Thermal Decomposition Data for Calcium Sulphonate-Based Greases

| Grease Formulation | Decomposition Temperature (°C) | Observation |

|---|---|---|

| Calcium Sulfonate Complex Grease (CSCG) | ~385 °C | Represents baseline thermal stability. nih.gov |

| Calcium Magnesium Sulfonate Complex Grease CMSCG (1:2) | ~410 °C | Higher ratio of magnesium sulphonate enhances thermal stability. nih.gov |

| Lithium Complex Grease | ~260 °C | For comparison, shows lower thermal stability than calcium sulphonate systems. rocol.co.za |

This table is interactive. You can sort and filter the data.

Interactions with Organic Substrates and Other Chemical Species

Calcium bis(1-methylnaphthalenesulphonate) can interact with various organic and inorganic species through several mechanisms.

Surface Adsorption: The polar sulphonate head group and the nonpolar naphthalene tail give the molecule surfactant-like properties. This allows it to adsorb onto surfaces. In lubrication contexts, calcium sulphonates are known to form protective films on metal surfaces. utwente.nl The sulphonate chains orient themselves perpendicular to the surface, creating a physically bonded film that reduces friction and wear. utwente.nl

Micelle Formation: In non-polar solvents, related overbased calcium sulphonates form inverted micelles, with a core of calcium carbonate surrounded by the sulphonate molecules. utwente.nl This structure is key to their function as detergents and acid neutralizers in lubricating oils.

Tribochemical Reactions: Under high load and temperature conditions, the adsorbed film can undergo chemical reactions. Studies on calcium sulphonate greases show the formation of a tribochemical film composed of calcium carbonate, calcium oxide, and iron sulfates on steel surfaces, which provides excellent anti-wear protection. utwente.nlrsc.org

Interactions with Other Additives: In formulated products like greases, calcium sulphonates interact synergistically with other additives. For example, they can be combined with other sulphonates (like magnesium sulphonate) to enhance properties such as thermal stability and corrosion resistance. nih.govrsc.org

Reactivity in Non-Aqueous and Supercritical Environments

Non-Aqueous Environments: In non-aqueous, hydrocarbon-based media like lubricating oils, calcium sulphonates are highly valued for their detergent and rust-inhibiting properties. utwente.nl Their reactivity in these environments is dominated by the ability of the polar head to interact with metal surfaces and neutralize acids, while the organic tail ensures solubility in the oil. utwente.nlresearchgate.net The formation of colloidal structures, such as micelles, is a key feature of their behavior in these solvents. utwente.nl

Supercritical Environments: Supercritical fluids (SCFs), such as supercritical carbon dioxide (scCO₂), offer a unique reaction medium with properties intermediate between a liquid and a gas. umich.edudntb.gov.ua Conducting reactions in SCFs can enhance solubility, eliminate transport limitations, and allow for the manipulation of the reaction environment by changing pressure and temperature. umich.edudntb.gov.ua

While specific studies involving calcium bis(1-methylnaphthalenesulphonate) in SCFs are scarce, its potential reactivity can be projected:

Enhanced Solubility: The solubility of gases like H₂ or O₂ is much higher in SCFs than in conventional liquid solvents. umich.edu This could facilitate hydrogenation or oxidation reactions of the naphthalene ring if a suitable catalyst is present.

Enzymatic Reactions: SCFs, particularly scCO₂, are used as media for enzymatic reactions. researchgate.net It is conceivable that calcium bis(1-methylnaphthalenesulphonate) could be a substrate for enzymatic modification in such a system.

Polymerization: Supercritical CO₂ is used as a solvent for polymerization reactions. researchgate.net While not a monomer itself, the compound could potentially be used as an additive or surfactant in such processes.

The primary advantage of using an SCF would be to overcome solubility limitations and potentially enable reactions that are difficult to perform in conventional solvents. dntb.gov.uaresearchgate.net

In-depth Theoretical and Computational Analysis of Calcium bis(1-methylnaphthalenesulphonate) Remains a Developing Field

A comprehensive review of publicly available scientific literature and computational chemistry databases reveals a notable absence of specific theoretical and computational studies focused exclusively on the compound Calcium bis(1-methylnaphthalenesulphonate). While the individual components of the molecule—calcium ions, and methylnaphthalenesulfonate anions—are part of broader chemical research, dedicated studies detailing the quantum chemical properties, molecular dynamics, and reaction pathways of the combined salt are not presently available.

Computational chemistry is a powerful tool for elucidating molecular structure, stability, and reactivity. Techniques such as Density Functional Theory (DFT) and ab initio calculations provide deep insights into the electronic structure and spectroscopic properties of molecules. Molecular dynamics (MD) simulations are instrumental in understanding the behavior of substances in solution and their interactions with their environment. However, the application of these sophisticated methods to Calcium bis(1-methylnaphthalenesulphonate) has not yet been documented in peer-reviewed literature.

General computational studies on related aromatic sulfonate compounds and metal-ion coordination complexes offer a foundational understanding of the types of interactions that might be expected. For instance, research on aryl sulfonates often explores their synthesis, electronic properties, and utility as ligands or surfactants. nih.govwikipedia.org Similarly, computational models of calcium ion interactions are common in biological and materials science, often focusing on its role in protein structure or the properties of inorganic materials.

The absence of specific computational data for Calcium bis(1-methylnaphthalenesulphonate) means that a detailed discussion under the requested headings would be entirely speculative. To maintain scientific accuracy, this article cannot provide data tables or in-depth research findings for the following topics as they pertain to this specific compound:

Theoretical and Computational Chemistry Studies of Calcium Bis 1 Methylnaphthalenesulphonate

In Silico Design of Novel Derivatives:There is no literature on the computational design of new derivatives based on the Calcium bis(1-methylnaphthalenesulphonate) structure.

Future research initiatives would be required to generate the specific data needed to populate these areas of study. Such work would be valuable for understanding the fundamental properties of this compound and could inform its potential applications.

Non Clinical Applications of Calcium Bis 1 Methylnaphthalenesulphonate in Materials Science and Industrial Chemistry

Role as a Dispersant or Surfactant in Material Formulations

Naphthalene (B1677914) sulfonates, including their calcium salts, are effective anionic dispersants. Their molecular structure typically consists of a hydrophobic naphthalene core and hydrophilic sulfonate groups. This amphiphilic nature allows them to adsorb onto the surface of particles, imparting a negative charge and causing electrostatic repulsion, which prevents the particles from agglomerating. This dispersing action is crucial in a wide range of material formulations.

Application in Concrete and Cement Additives Research

In the construction industry, calcium naphthalene sulfonates are utilized as high-range water reducers, commonly known as superplasticizers. bisleyinternational.commdpi.com Their primary function is to enhance the workability and flow of fresh concrete without increasing the water content. bisleyinternational.com The addition of these superplasticizers allows for a significant reduction in the water-to-cement ratio, which is a key factor in producing high-strength and durable concrete. bisleyinternational.com

The dispersing mechanism in cement involves the adsorption of the naphthalene sulfonate molecules onto cement particles. jst.go.jp This creates a repulsive force between the particles, breaking up flocs and releasing the entrapped water, thus improving the fluidity of the mix. jst.go.jp Research has shown that the performance of poly-naphthalene sulfonate (PNS) dispersants is influenced by various characteristics of the cement, such as the amount of alkali sulfate (B86663) and the phase composition. jst.go.jp

A high-molecular-weight calcium polynaphthalenesulfonate, for instance, has been shown to increase concrete strength by 15-50% and allow for cement savings of up to 20% while maintaining the desired strength. enaspol.eu These additives are particularly beneficial for producing ready-mix concrete with high workability, industrial floors, and heavily reinforced concrete elements. lyksor.com The calcium-neutralized versions are preferred for applications requiring low sodium content. albright.com.au

Table 1: Performance Enhancements in Concrete with Calcium Polynaphthalenesulfonate

| Performance Metric | Improvement | Source(s) |

|---|---|---|

| Compressive Strength | 15 - 50% increase | enaspol.eu |

| Cement Usage | Up to 20% savings | enaspol.eu |

| Workability | Enhanced flow and workability retention | enaspol.eulyksor.com |

| Water Reduction | Enables lower water-to-binder ratios | bisleyinternational.comlyksor.com |

Utilization in Polymer Science and Composite Materials

In polymer science, sulfonated polymers are of significant interest for various applications. While direct research on Calcium bis(1-methylnaphthalenesulphonate) in polymer composites is not widely documented, the principles of using sulfonated polymers are relevant. For instance, the introduction of rigid naphthalene units into polymer backbones has been shown to improve the tensile strength of multi-block copolymers. mdpi.com

The addition of divalent cations like calcium can influence the conformation of polyanion chains. researchgate.net Calcium ions can complex with the polymer, screening the charges and making the polymer chain more hydrophobic, which can cause the chain to collapse into a more compact structure. researchgate.net This interaction can be critical in the formulation of composite materials where the interface between the polymer and other components is crucial. In the context of polymer-modified mortars, poly-naphthalene sulfonates have been used as dispersing agents to improve the fluidity of fresh grouts. mdpi.com The linear shape and higher anionic charge of PNS compared to other polymers like lignosulfonates result in better adsorption and effectiveness. mdpi.com

Functionality in Pigment and Dye Formulations

Naphthalene sulfonates are widely used as dispersing and wetting agents in the formulation of pigments and dyes. ligninchina.com They are effective in keeping inorganic pigments, such as iron oxides and carbon black, dispersed in aqueous and solvent-based paints and coatings. ligninchina.com The primary function is to prevent the agglomeration of fine pigment particles, which is crucial for achieving high color strength, brightness, and consistency in the final product. nbinno.com

Table 2: Applications of Naphthalene Sulfonate Dispersants in Colorant Formulations

| Application | Function | Source(s) |

|---|---|---|

| Paints and Coatings | Disperses inorganic pigments (e.g., iron oxides, carbon black) | ligninchina.com |

| Printing Inks | Ensures uniform dispersion of dye and pigment particles | ligninchina.com |

| Textile Dyes | Acts as a dispersant for dispersible and reactive dyes | ligninchina.com |

| Inkjet Inks | Stabilizes nano-pigment dispersions | ligninchina.com |

| Toners | Disperses colorant particles in liquid and dry toner formulations | ligninchina.com |

Advanced Applications in Oilfield Chemistry (e.g., Drilling Fluids, Enhanced Oil Recovery)

In oilfield chemistry, naphthalene sulfonates and their derivatives have several applications. High-molecular-weight calcium polynaphthalenesulfonate is used in oil well cementing. enaspol.eu Calcium sulfonate complexes are also a key component in greases used for thread compounds in drilling operations, providing excellent water resistance and stability in the presence of drilling fluids. google.com

While not specific to the methylated form, calcium lignosulfonate, another anionic polyelectrolyte, is used in drilling muds as a deflocculant to prevent the coagulation of clay particles and to control fluid loss. lignincorp.com Anhydrous calcium sulfate has also been investigated as a weighting agent in oil-based drilling fluids, where it can enhance rheological properties such as plastic viscosity and yield point. nih.govresearchgate.net The use of calcium-based compounds in these applications highlights the potential for Calcium bis(1-methylnaphthalenesulphonate) to function in similar capacities, although specific research is needed.

Electrochemical Applications and Energy Storage Research

The role of sulfonated polymers in electrochemical applications is an active area of research, particularly in the development of membranes for fuel cells and other energy storage devices. Sulfonated poly(ether ether ketone) (SPEEK) membranes, for example, are studied for their potential in proton exchange membrane fuel cells (PEMFCs). mdpi.com The degree of sulfonation is a critical parameter that influences the membrane's proton conductivity, water uptake, and stability. mdpi.com

Catalyst Support or Component in Heterogeneous Catalysis

Sulfonated polymers have been explored as solid acid catalysts and catalyst supports in heterogeneous catalysis. The introduction of sulfonic acid groups (-SO3H) onto a polymer backbone creates active sites for various chemical reactions. mdpi.com Naphthalene-based polymers, functionalized with sulfonate groups, have been synthesized and used as supports for palladium catalysts in cross-coupling reactions. researchgate.netnih.gov These materials can exhibit high efficiency and selectivity in chemical transformations. nih.gov

The porosity and surface area of these polymers are important factors that can be tailored by the synthesis conditions. researchgate.net The functionalization with sulfonate groups can create new heterogeneous acid catalysts. mdpi.com While there is no specific literature on the use of Calcium bis(1-methylnaphthalenesulphonate) as a catalyst support, the principles of using sulfonated aromatic polymers suggest a potential avenue for future research in this area.

Environmental Fate and Degradation Pathways of Calcium Bis 1 Methylnaphthalenesulphonate

Biodegradation Studies in Various Environmental Compartments

Biodegradation is a primary mechanism for the removal of organic pollutants from the environment. The process relies on the metabolic activities of microorganisms, which can use the compound as a source of carbon, sulfur, or energy.

The microbial breakdown of naphthalenesulfonates is initiated by enzymatic attack, and several bacterial strains capable of degrading these compounds have been isolated from environmental samples like municipal and industrial sewage. d-nb.info Genera such as Pseudomonas and Arthrobacter are prominent in the degradation of substituted naphthalenesulfonates. d-nb.info

The key initial step in the aerobic biodegradation of many aromatic sulfonates is desulfonation. This is an oxygenolytic cleavage where a dioxygenase enzyme incorporates molecular oxygen into the aromatic ring, leading to the removal of the sulfonate group as sulfite. nih.gov The resulting hydroxylated naphthalene (B1677914) can then enter established degradation pathways. nih.gov For instance, a Pseudomonas sp. (strain S-313) has been shown to convert 1-naphthalenesulfonic acid to 1-naphthol, which is then further metabolized. d-nb.info

The presence of the methyl group on the naphthalene ring introduces an additional site for microbial attack. In the case of methylnaphthalenes, degradation can be initiated by oxidation of the methyl group or by dioxygenase attack on the aromatic ring. nih.gov The specific pathway chosen depends on the microbial species and the enzymatic machinery they possess.

Table 1: Microbial Strains Involved in the Degradation of Naphthalenesulfonates

| Microbial Genus | Substrate(s) | Environment | Reference |

|---|---|---|---|

| Pseudomonas | Naphthalenesulfonic acids | Industrial & Municipal Sewage | d-nb.info |

| Arthrobacter | Benzenesulfonic acid | Not Specified | d-nb.info |

| Staphylococcus aureus | Naphthalene | Contaminated Soil | researchgate.net |

Aerobic Degradation: Under aerobic conditions, the degradation of Calcium bis(1-methylnaphthalenesulphonate) is expected to follow pathways established for similar compounds. After the initial desulfonation to form a methyl-substituted naphthol, or oxidation of the methyl group, the naphthalene ring system is targeted. nih.govmdpi.com The aerobic pathway for naphthalene itself is well-documented and typically proceeds through the following key steps:

Dioxygenation: Naphthalene dioxygenase, a multicomponent enzyme system, catalyzes the addition of both atoms of molecular oxygen to the aromatic ring to form (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene.

Dehydrogenation: This diol is then dehydrogenated to form 1,2-dihydroxynaphthalene.

Ring Cleavage: The dihydroxylated ring is subsequently cleaved by another dioxygenase. nih.gov

Further Metabolism: The resulting intermediates are further metabolized, often through pathways leading to salicylate (B1505791) or gentisate, which are then funneled into central metabolic pathways like the Krebs cycle. nih.govmdpi.com

Anaerobic Degradation: Anaerobic degradation of aromatic compounds is a slower process but significant in anoxic environments like sediments and certain subsurface soils. For 2-methylnaphthalene (B46627), a well-studied anaerobic pathway under sulfate-reducing conditions involves an initial attack on the methyl group. nih.govnih.gov This process, analogous to anaerobic toluene (B28343) degradation, is initiated by the addition of fumarate (B1241708) to the methyl group, a reaction catalyzed by an enzyme similar to benzylsuccinate synthase. nih.govnih.gov This forms (2-naphthylmethyl)succinate, which is then further metabolized through a series of reactions including beta-oxidation to yield 2-naphthoyl-CoA. researchgate.net

For the naphthalene ring itself, anaerobic degradation under sulfate- and nitrate-reducing conditions has been shown to proceed via carboxylation, where a carboxyl group is added to the ring to form 2-naphthoic acid. nih.gov This intermediate is then further reduced and the ring system is cleaved. nih.govresearchgate.net It is plausible that the anaerobic degradation of 1-methylnaphthalenesulfonate could involve a combination of these pathways, with initial attack on either the methyl group or the aromatic ring, followed by desulfonation and subsequent ring cleavage.

Table 2: Key Intermediates in Aerobic and Anaerobic Naphthalene Degradation

| Degradation Condition | Initial Reaction | Key Intermediate(s) | Reference(s) |

|---|---|---|---|

| Aerobic | Dioxygenation | 1,2-Dihydroxynaphthalene, Salicylate | nih.gov, mdpi.com |

| Anaerobic (Sulfate-reducing) | Fumarate addition (on methyl group) | (Naphthylmethyl)succinate | nih.gov, nih.gov |

Abiotic Degradation Processes in Environmental Matrices

Abiotic degradation, driven by physical and chemical processes, also contributes to the transformation of Calcium bis(1-methylnaphthalenesulphonate) in the environment.

Naphthalene and its derivatives are known to undergo photolytic degradation. cdc.gov This process involves the absorption of light, which can lead to the breakdown of the molecule.

Direct Photolysis: While possible, direct absorption of sunlight by naphthalene compounds in water is often limited.

Indirect Photolysis: A more significant pathway is indirect photolysis, which is mediated by photosensitizers naturally present in water, such as humic and fulvic acids. These substances absorb sunlight and produce reactive oxygen species (ROS), including hydroxyl radicals (•OH) and singlet oxygen, which then attack the naphthalene ring. cdc.gov

Photocatalysis: The degradation can be significantly enhanced in the presence of semiconductor photocatalysts like titanium dioxide (TiO₂) or iron oxides (Fe₃O₄). nih.gov Under UV or visible light irradiation, these materials generate electron-hole pairs, leading to the formation of highly reactive radicals that can mineralize aromatic sulfonates. nih.gov Studies on naphthalene have shown that photocatalytic degradation using Fe₃O₄ nanoparticles under visible light is an effective removal method. nih.gov Similarly, research on aromatic sulfonates has demonstrated that photocatalysis with TiO₂ can lead to their complete destruction and mineralization.

Hydrolysis is a chemical reaction with water that can break down certain types of compounds. For Calcium bis(1-methylnaphthalenesulphonate), the carbon-sulfur (C-S) bond of the sulfonate group is generally stable under typical environmental pH conditions (pH 4-9). Arylsulfonic acids are known to be resistant to hydrolysis except under harsh conditions such as high temperatures or in the presence of strong acids. As a salt, Calcium bis(1-methylnaphthalenesulphonate) is expected to be hydrolytically stable in the environment. The primary bond susceptible to hydrolysis in related compounds is the ester linkage in sulfonate esters, which is not present in this molecule.

Environmental Monitoring Techniques for Trace Analysis

Due to their high water solubility, naphthalenesulfonates exhibit high mobility in aquatic systems, necessitating sensitive analytical methods for their detection at trace levels. researchgate.netnih.gov Various techniques have been developed for the monitoring of these compounds in environmental matrices like river water, groundwater, and industrial effluents.

A common and effective approach involves a combination of sample pre-concentration followed by chromatographic separation and detection.

Sample Preparation: Solid-phase extraction (SPE) is widely used to isolate and pre-concentrate naphthalenesulfonates from aqueous samples. nih.govnih.gov Ion-pair SPE, using a reagent that forms a neutral complex with the anionic sulfonate, is particularly effective for trapping these polar compounds on a solid sorbent, which can then be eluted with a small volume of solvent. nih.govnih.gov

Analytical Separation and Detection: High-performance liquid chromatography (HPLC) is the predominant technique for separating different naphthalenesulfonate isomers and oligomers. nih.gov Ion-pair chromatography is often employed, where an ion-pairing agent is added to the mobile phase to improve the retention and separation of the anionic analytes on a reverse-phase column. nih.govnih.gov

For detection, fluorescence spectroscopy is highly sensitive and selective for naphthalene-based compounds. researchgate.netnih.gov A fast-scanning fluorescence detector allows for the acquisition of full emission spectra, enhancing selectivity. The combination of HPLC with fluorescence detection (HPLC-FD) can achieve very low limits of detection, often in the nanogram per liter (ng/L) to microgram per liter (µg/L) range. nih.govnih.gov Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) provides definitive identification based on molecular weight and fragmentation patterns. nih.gov

Table 3: Common Techniques for Trace Analysis of Naphthalenesulfonates in Water

| Technique | Purpose | Common Method/Reagent | Typical Detection Limit | Reference(s) |

|---|---|---|---|---|

| Pre-concentration | Isolate and concentrate analytes | Solid-Phase Extraction (SPE) with ion-pair reagents | Not Applicable | nih.gov, nih.gov |

| Separation | Separate different sulfonates | High-Performance Liquid Chromatography (HPLC) with ion-pair mobile phase | Not Applicable | nih.gov, nih.gov |

| Detection | Quantify and identify analytes | Fluorescence Detection (FD) | 0.01 - 3 µg/L | nih.gov |

| Identification | Confirm structure | Mass Spectrometry (MS) | Not Specified | nih.gov, nih.gov |

Remediation Strategies for Calcium bis(1-methylnaphthalenesulphonate) Contamination

The environmental presence of Calcium bis(1-methylnaphthalenesulphonate) necessitates the development and implementation of effective remediation strategies. Given the compound's structure, which consists of a calcium cation and two 1-methylnaphthalenesulphonate anions, remediation efforts must address the potential environmental impact of both the methylnaphthalene and sulphonate moieties. The high water solubility suggested by the sulphonate groups indicates a potential for rapid dispersal in aqueous environments, making containment and in-situ treatment challenging. nih.gov

Remediation strategies for sites contaminated with this compound can be broadly categorized into biological, chemical, and physical methods. The selection of the most appropriate strategy or combination of strategies depends on various site-specific factors, including the concentration of the contaminant, the nature of the contaminated medium (soil, groundwater, or surface water), and the prevailing environmental conditions.

Bioremediation stands out as a promising and environmentally sustainable approach for the degradation of the organic components of Calcium bis(1-methylnaphthalenesulphonate). This strategy harnesses the metabolic capabilities of microorganisms to break down the 1-methylnaphthalene (B46632) and naphthalene sulphonate structures into less harmful substances.

Aerobic Bioremediation: Under aerobic conditions, the degradation of 1-methylnaphthalene can be initiated by various bacteria, such as Pseudomonas putida CSV86. ethz.ch This process typically involves the hydroxylation of the aromatic ring, leading to the formation of intermediates like methylsalicylate and methylcatechol, which can then enter central metabolic pathways. frontiersin.org Another aerobic pathway involves the oxidation of the methyl group to form 1-naphthoic acid. ethz.ch For the sulphonate group, aerobic bacteria can employ dioxygenase enzymes to achieve desulphonation, a critical step in the complete mineralization of the molecule. frontiersin.org

Anaerobic Bioremediation: In anoxic environments, such as deep soil layers and sediments, anaerobic bioremediation is the primary biological degradation mechanism. The anaerobic degradation of 1-methylnaphthalene has been observed in iron-reducing and methanogenic conditions. nih.govnih.gov A key metabolic pathway involves the activation of the methyl group, often through the addition of fumarate, leading to the formation of intermediates like 1-naphthoic acid. researchgate.net For naphthalene and 2-methylnaphthalene, sulfate-reducing bacteria have been shown to be effective in their degradation. nih.govd-nb.infoasm.org It is plausible that similar microbial consortia could be involved in the breakdown of 1-methylnaphthalenesulphonate under sulfate-reducing conditions.

Chemical Remediation methods can also be employed, particularly for rapid reduction of high contaminant concentrations.

Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive hydroxyl radicals that can non-selectively oxidize a wide range of organic compounds. Techniques such as ozonation, Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst), and UV/H2O2 systems could potentially degrade the 1-methylnaphthalene and sulphonate components of the molecule.

Chemical Reduction: In some cases, chemical reduction might be used to transform the contaminant into a less toxic or more biodegradable form.

Physical Remediation techniques are often used for containment or as a pre-treatment step.

Adsorption: The use of activated carbon or other sorbents can be effective in removing the compound from contaminated water. The hydrophobic nature of the methylnaphthalene part of the molecule suggests that it would readily adsorb to organic-rich materials.

Membrane Filtration: Techniques like reverse osmosis and nanofiltration could be used to separate the dissolved Calcium bis(1-methylnaphthalenesulphonate) from water, although this would generate a concentrated waste stream requiring further treatment.

The successful remediation of Calcium bis(1-methylnaphthalenesulphonate) contamination will likely involve a combination of these strategies in a "treatment train" approach. For instance, physical methods could be used to contain the contamination, followed by bioremediation to degrade the organic components in-situ or in a bioreactor.

Interactive Data Table: Bioremediation Pathways for Components of Calcium bis(1-methylnaphthalenesulphonate)

| Component | Condition | Microbial Group/Species | Key Metabolic Process | Primary Metabolites | Reference |

|---|---|---|---|---|---|

| 1-Methylnaphthalene | Aerobic | Pseudomonas putida CSV86 | Ring Hydroxylation | cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene, Methylsalicylate, Methylcatechol | ethz.chfrontiersin.org |

| 1-Methylnaphthalene | Aerobic | Pseudomonas putida CSV86 | Methyl Group Oxidation | 1-Hydroxymethylnaphthalene, 1-Naphthoic acid | ethz.ch |

| 1-Methylnaphthalene | Anaerobic (Iron-reducing) | Thermoanaerobacteraceae family | Unknown, produces 1-naphthoic acid | 1-Naphthoic acid | nih.govnih.gov |

| Naphthalene Sulphonates | Aerobic | Mixed bacterial consortium | Dioxygenation (Desulphonation) | Hydroxysalicylates | frontiersin.org |

| Naphthalene & 2-Methylnaphthalene (as proxy) | Anaerobic (Sulfate-reducing) | Enrichment cultures | Carboxylation (Naphthalene) / Fumarate addition (2-Methylnaphthalene) | 2-Naphthoic acid, Naphthyl-2-methyl-succinic acid | nih.govd-nb.infoasm.org |

Derivatives and Analogues of Calcium Bis 1 Methylnaphthalenesulphonate

Synthesis and Characterization of Novel Naphthalenesulfonate Salts

The synthesis of novel naphthalenesulfonate salts involves a variety of chemical strategies, primarily centered around the sulfonation of naphthalene (B1677914) and its derivatives, followed by neutralization or metathesis reactions. A common method involves the sulfonation of naphthalene or alkylnaphthalenes with agents like sulfuric acid or chlorosulfonic acid, followed by neutralization with a corresponding base (e.g., sodium hydroxide) to form the salt. frontiersin.orgresearchgate.netnih.gov

For instance, Gong et al. (2005) synthesized sodium methylnaphthalene sulfonates by reacting methylnaphthalene with chlorosulfonic acid in carbon tetrachloride at low temperatures, followed by neutralization with a NaOH solution. frontiersin.orgresearchgate.net A multi-step synthesis approach was used to create novel surface-active ionic liquids (ILs) based on a naphthalenesulfonate anion. frontiersin.orgnih.gov This procedure involved the alkylation of 1-bromonaphthalene, subsequent sulfonation with chlorosulfonic acid, neutralization to form sodium 4-(n-octyl)naphthalene-1-sulfonate, and finally, a metathesis reaction to introduce imidazolium, pyrrolidinium, or pyridinium (B92312) cations. frontiersin.org

The characterization of these newly synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure, confirming the position of substituents on the naphthalene ring. researchgate.net

Fourier-Transform Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic functional groups present in the molecule, such as the sulfonate (SO₃) group. researchgate.netresearchgate.net

Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. bibliotekanauki.pl

Elemental Analysis: Provides the percentage composition of elements (C, H, N, S) in the compound, which is compared against theoretical values to ascertain purity. bibliotekanauki.pl

A summary of synthetic approaches for different naphthalenesulfonate salts is presented below.

| Compound Type | Synthetic Strategy | Key Reactants | Characterization Methods | Reference |

|---|---|---|---|---|

| Sodium Alkylnaphthalene Sulfonates | Sulfonation followed by neutralization | Alkylnaphthalene, Chlorosulfonic Acid, NaOH | Interfacial Tension (IFT) Measurement | frontiersin.orgresearchgate.net |

| Naphthalenesulfonate Ionic Liquids | Alkylation, Sulfonation, Neutralization, Metathesis | 1-Bromonaphthalene, Chlorosulfonic Acid, Imidazolium/Pyridinium Halides | NMR, Thermal Analysis | frontiersin.orgnih.gov |

| Naphthalene Sulfonic Acid Formaldehyde (B43269) Condensate | Sulfonation followed by condensation polymerization | Naphthalene, Sulfuric Acid, Formaldehyde | ¹H NMR, ¹³C NMR, IR Spectroscopy | researchgate.netresearchgate.net |

| Functionalized Naphthalene Diimides | Acid-mediated transformation and sequential condensation | Tetraethyl 2,6-diethoxynaphthalene-1,4,5,8-tetracarboxylate, Amines | Not specified | nih.gov |

Structure-Reactivity Relationships in Related Compounds

The relationship between the molecular structure of naphthalenesulfonate derivatives and their chemical reactivity is a critical area of study. The position and nature of substituents on the naphthalene ring significantly influence the compound's properties and behavior in chemical reactions.

A key principle is the deactivating effect of the sulfonate group on the aromatic ring system. google.com Once a naphthalene nucleus is sulfonated, its reactivity towards subsequent electrophilic substitution, such as alkylation, is reduced. google.com This necessitates more drastic reaction conditions, like higher temperatures, to achieve practical reaction rates, which can, in turn, lead to the formation of undesirable byproducts. google.com Conversely, an existing alkyl group on the naphthalene ring activates it towards sulfonation. This differential reactivity is exploited in synthetic processes to control the final product distribution.

Studies on the sulfonation of deactivated naphthalene derivatives, those already containing an electron-withdrawing substituent (e.g., -CHO, -COPh, -SO₃H), show that the position of the incoming sulfo group is directed by the existing substituent. sioc-journal.cn For example, monosulfonation of 1-formylnaphthalene yields a mixture of 5-, 6-, 7-, and 8-sulfo isomers, whereas 1-nitronaphthalene (B515781) yields only the 5-sulfo isomer. sioc-journal.cn

In the context of biological activity, structure-activity relationship (SAR) studies have demonstrated the importance of the naphthalene core. For instance, in a series of inhibitors for the Keap1-Nrf2 protein-protein interaction, a compound with a naphthalene core was about 50-fold more potent than its analogue with a benzene (B151609) core. nih.gov This enhanced activity was attributed to stronger hydrophobic interactions and a more favorable π-cation interaction with an arginine residue in the protein's binding pocket. nih.gov

| Structural Feature | Effect on Reactivity/Property | Example | Reference |

|---|---|---|---|

| Sulfonate Group (-SO₃H) | Deactivates aromatic ring to further electrophilic substitution. | Sulfonated naphthalene is less reactive to alkylation than naphthalene itself. | google.com |

| Alkyl Group | Activates aromatic ring to sulfonation. | Alkylated naphthalene is more readily sulfonated. | |

| Naphthalene Core vs. Benzene Core | Naphthalene core can provide stronger hydrophobic and π-cation interactions. | Naphthalene-based Keap1-Nrf2 inhibitor is 50x more potent than benzene analogue. | nih.gov |

| Cationic Charge Density | Influences crystal packing and interdigitation of anions. | Comparison of 2-naphthalenesulfonate salts with different cations shows varied packing. | uniupo.itresearchgate.net |

Investigation of Modified Naphthalene Ring Systems

Modifying the naphthalene ring system itself, by introducing or altering functional groups, is a primary strategy for creating derivatives with tailored properties. These modifications can range from simple substitutions to more complex ring expansions.

Research has been conducted on the sulfonation of naphthalene derivatives that already bear electron-withdrawing groups such as formyl (-CHO), benzoyl (-COPh), and carboxylic acid (-CO₂H) groups. sioc-journal.cn The sulfonation patterns of these substituted naphthalenes provide insight into how existing functionalities direct the position of further substitution on the ring. For example, 2-substituted naphthalenes predominantly yield the 5-sulfo and 8-sulfo isomers upon sulfonation with SO₃. sioc-journal.cn

The synthesis of highly functionalized naphthalene derivatives serves as a platform for building more complex molecular architectures. nih.govresearchgate.net For example, a method for the rational synthesis of asymmetrically substituted (AB-type) core-functionalized naphthalene diimides (cNDIs) has been developed. nih.gov This process starts from a tetra-substituted naphthalene and proceeds through a core-substituted naphthalene-anhydride-ester (cNAE), which can then be reacted sequentially to install different imide groups. nih.gov Such molecules are of interest for their electronic and optical properties.

More profound skeletal modifications include the ring expansion of indenes to form naphthalenes. rsc.org A rhodium-catalyzed reaction of α-diazo sulfonium (B1226848) salts with indenes leads to the formation of naphthalene products through a mechanism involving cyclopropanation and subsequent electrocyclic ring opening. rsc.org This method allows for the incorporation of functionalities like sulfonate esters onto the final naphthalene ring. rsc.org

The impact of these modifications is evident in the compound's performance. Replacing the naphthalene core in a bioactive molecule with a simpler benzene ring was shown to cause a dramatic decrease in inhibitory potency, highlighting the specific contribution of the extended aromatic system to molecular interactions. nih.gov

Exploration of Different Counterions and Their Impact on Properties

A notable area of research is the synthesis of naphthalenesulfonate-based ionic liquids (ILs). frontiersin.orgnih.gov In one study, the sodium cation of sodium 4-(n-octyl)naphthalene-1-sulfonate was replaced with organic cations like 1-methyl-3-hexylimidazolium ([C₁C₆Im]⁺), 1-methyl-1-propylpyrrolidinium (B8573862) ([C₁Pyr]⁺), and various N-alkylpyridinium cations. frontiersin.org The resulting ILs exhibited markedly different properties compared to the parent sodium salt. While the sodium salt had very low water solubility, the ILs were water-soluble, which is advantageous for applications in aqueous formulations. frontiersin.orgnih.gov Furthermore, these ILs showed high thermal stability and, in some cases, a superior ability to reduce interfacial tension between water-air and water-oil phases. frontiersin.orgnih.gov

The choice of counterion affects the self-assembly and micellar properties of surfactants in solution. Molecular dynamics simulations have shown that counterions influence the shape, size, and solvent-accessible surface area of micelles formed by ionic liquid surfactants. bohrium.com The interaction between the counterion and the surfactant headgroup, as well as π-π stacking interactions between aromatic counterions, can alter the packing of surfactant molecules. bohrium.com

The specific nature of the counterion, such as its size and hardness, influences its interaction with the air/water interface and, consequently, the surface tension of the solution. mdpi.commdpi.com For alkali dodecyl sulfate (B86663) systems, it has been observed that as the size and softness of the alkali counterion increase (from Li⁺ to Cs⁺), its contribution to surface tension decreases. mdpi.com The smallest and hardest ion, Li⁺, is less likely to adsorb at the interface, whereas larger, softer ions like K⁺ can adsorb more readily, leading to a greater reduction in the surface potential. mdpi.com These fundamental principles are directly applicable to naphthalenesulfonate systems.

| Counterion Type | Observed Impact on Properties | System Studied | Reference |

|---|---|---|---|

| Imidazolium, Pyrrolidinium, Pyridinium | Increased water solubility, high thermal stability, enhanced surface activity compared to Na⁺ salt. | 4-(n-octyl)naphthalene-1-sulfonate | frontiersin.orgnih.gov |

| Organic vs. Inorganic (General) | Affects micelle shape, size, and alkyl chain flexibility. | Imidazolium-based IL surfactants | bohrium.com |

| Alkali Metals (Li⁺, Na⁺, K⁺) | Foam stability increases with counterion size (Li⁺ < Na⁺ < K⁺). Surface potential decreases with counterion size. | Sodium Dodecyl Sulfate (SDS) | mdpi.com |

| Alkali Metals (Li⁺ to Cs⁺) | Surface tension contribution of the counterion decreases as its size and softness increase. | Alkali Dodecyl Sulfates | mdpi.com |

Polymerization and Oligomerization of Sulfonate Monomers

Naphthalenesulfonates can serve as monomers for the synthesis of polymers and oligomers with a wide range of applications, particularly as dispersants and superplasticizers. The most common method for this is the condensation polymerization of a naphthalenesulfonic acid with formaldehyde. researchgate.net

This process typically involves the sulfonation of naphthalene, followed by the addition of formaldehyde. The condensation reaction links the naphthalene units via methylene (B1212753) (-CH₂-) bridges, creating a polymer chain. researchgate.netresearchgate.net The resulting poly(naphthalenesulfonate) formaldehyde condensate (PNS) is a highly effective water-reducing agent used in concrete formulations. The properties of the final polymer, such as its molecular weight, can be controlled by the reaction conditions, including the ratio of reactants and the condensation temperature and time. researchgate.net Research has shown that this one-pot synthesis can lead to reproducible polymers with an average of 13 to 14 naphthalene nuclei per chain. researchgate.net

In addition to condensation polymers, other types of polymers can be synthesized from sulfonate-containing monomers. For example, sodium p-styrenesulfonate (NaSS) is a reactive vinyl monomer that can undergo radical polymerization to form poly(sodium styrenesulfonate) (PolyNaSS). pcimag.comtosohusa.com This polymer and its copolymers have applications as dispersants, anti-static agents, and scale inhibitors. pcimag.com The sulfonate group imparts hydrophilicity and stability to the polymer. pcimag.com

The study of oligomers is also important for understanding polymer properties and degradation mechanisms. For example, research on the reaction of sulfate radicals (SO₄˙⁻) with oligomers of poly(styrene sulfonic acid) has provided insights into the breakdown mechanisms of polymer electrolyte fuel cell membranes. nih.gov Such studies show that the reaction leads to the formation of benzyl (B1604629) radicals, which are key precursors in the degradation of the polymer backbone. nih.gov The term oligomer itself refers to a molecular complex made up of a few monomer units, and these structures are often used to modify the properties of coating formulations, such as viscosity and adhesion. ulprospector.com

Advanced Analytical Methodologies for the Research of Calcium Bis 1 Methylnaphthalenesulphonate

Chromatographic Separation Techniques (e.g., HPLC-MS, GC-MS for volatile derivatives)

Chromatographic techniques are fundamental in the separation and quantification of Calcium bis(1-methylnaphthalenesulphonate) and its related compounds. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands out as a primary tool due to the ionic and non-volatile nature of the compound.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):